molecular formula C16H17NO4S B195340 2-(3-Formyl-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid CAS No. 144060-62-8

2-(3-Formyl-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid

Cat. No. B195340
M. Wt: 319.4 g/mol
InChI Key: OHIQHHXCAMMCPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The analysis of the synthesis process includes understanding the reactions involved, the conditions required for these reactions, and the yield of the product .


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography. These techniques provide information about the arrangement of atoms in a molecule and the types of bonds between them .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with different reagents under various conditions. The products of these reactions can provide valuable information about the structure and properties of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its chemical stability. These properties can be determined using various experimental techniques .

Scientific Research Applications

Antimicrobial Applications

A series of 1,3,4-thiadiazole derivatives of a closely related compound were synthesized and evaluated for their antimicrobial activities against various strains of microbes, showing significant activity. This suggests potential antimicrobial applications for 2-(3-Formyl-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid or its derivatives (Noolvi et al., 2016).

Polymorphism Studies

Research on the polymorphism of BPT esters, which are structurally related to the compound , revealed insights into the effect of molecular structure on polymorphic crystallization. This could be relevant for understanding the crystallization behavior of 2-(3-Formyl-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid (Kitamura & Hara, 2007).

Antineoplastic Potential

1,2,3-Thiadiazole derivatives, which bear a resemblance in structure, have been synthesized and proposed as potential antineoplastic agents. This opens up avenues for exploring similar antineoplastic properties in the compound in focus (Looker & Wilson, 1965).

Acaricidal Activity

The synthesis of N-substituted phenyl-N'-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl)ureas and thioureas, from a similar compound, demonstrated some degree of acaricidal activity. This suggests the possibility of acaricidal applications for 2-(3-Formyl-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid (Xie Xian-ye, 2007).

Crystal Growth and Solubility

Studies on the solvent effect on crystallization of BPT propyl ester, a compound similar to the one , indicate the influence of solvent on polymorphic crystallization behavior, which might be applicable to the compound of interest (Kitamura & Horimoto, 2013).

Iron-Clearing Efficacy

Research on desazadesferrithiocin analogues, which include similar thiazolecarboxylic acid structures, showed promising iron-clearing efficiencies in rodents and primates, indicating potential therapeutic applications in conditions involving iron overload (Bergeron et al., 2008).

Hypoglycemic and Hypolipidemic Activities

The synthesis of compounds bearing a 4-(2-methyl-2-phenylpropoxy) benzyl moiety, structurally related to the compound in focus, showed significant hypoglycemic and hypolipidemic activities in diabetic mice, suggesting potential applications in diabetes treatment (Sohda et al., 1982).

Safety And Hazards

The safety and hazards associated with a compound are typically determined through toxicology studies. This can include studying the compound’s effects on various cell types or organisms, and determining its LD50 (the lethal dose that kills 50% of the test population) .

Future Directions

Future directions could involve further studies to fully understand the compound’s properties, potential uses, and mechanisms of action. It could also involve the development of methods to synthesize the compound more efficiently or in a more environmentally friendly way .

properties

IUPAC Name

2-[3-formyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-9(2)8-21-13-5-4-11(6-12(13)7-18)15-17-10(3)14(22-15)16(19)20/h4-7,9H,8H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIQHHXCAMMCPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Formyl-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid

CAS RN

144060-62-8
Record name 2-(3-Formyl-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144060628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-FORMYL-4-(2-METHYLPROPOXY)PHENYL)-4-METHYL-5-THIAZOLECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22XUB0JY9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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